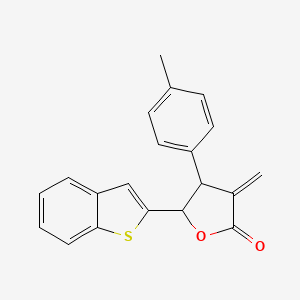
Antifungal agent 61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 61 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that cause systemic infections, which can be life-threatening if not treated promptly.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 61 typically involves multiple steps, starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups that enhance antifungal activity, often through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include:
Bulk synthesis: Using high-capacity reactors to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization.
Quality control: Conducting rigorous testing to ensure the compound meets all regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antifungal properties.
Reduction: Used to alter specific functional groups, making the compound more effective against certain fungi.
Substitution: Commonly used to introduce new functional groups that improve the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The primary product of these reactions is the modified this compound, which exhibits enhanced antifungal activity. By-products are typically removed during the purification process.
Scientific Research Applications
Antifungal Agent 61 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research on fungal biology and pathogenesis.
Medicine: Investigated for its potential to treat systemic fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal diseases.
Mechanism of Action
Antifungal Agent 61 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungals, but this compound has unique structural features that enhance its binding affinity and specificity.
Comparison with Similar Compounds
Amphotericin B: Another polyene antifungal with a similar mechanism of action but higher toxicity.
Nystatin: Used primarily for topical applications due to its toxicity when administered systemically.
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis rather than binding to it.
Uniqueness: Antifungal Agent 61 stands out due to its broad-spectrum activity and lower toxicity compared to other polyenes. Its unique structural features allow for more effective binding to ergosterol, making it a potent antifungal agent with fewer side effects.
Properties
Molecular Formula |
C20H16O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-3-methylidene-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C20H16O2S/c1-12-7-9-14(10-8-12)18-13(2)20(21)22-19(18)17-11-15-5-3-4-6-16(15)23-17/h3-11,18-19H,2H2,1H3 |
InChI Key |
UPNMURGBDVPTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(OC(=O)C2=C)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

furan-6-yl] nitrate](/img/structure/B12391928.png)
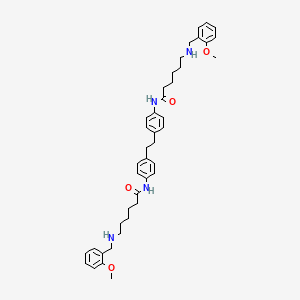
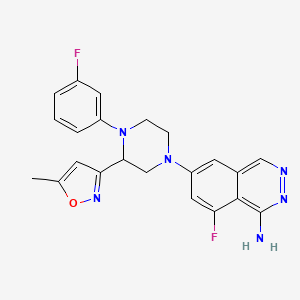

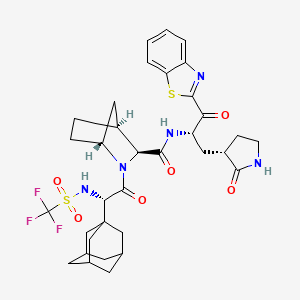
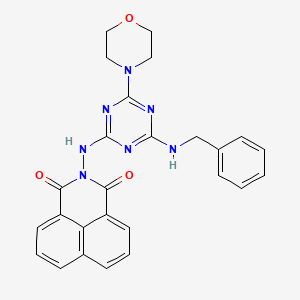
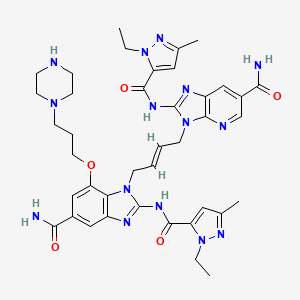
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
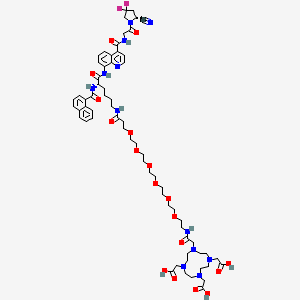
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
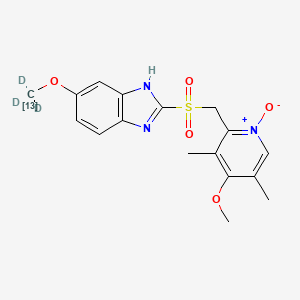
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
